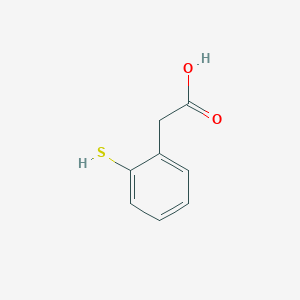

2-Mercaptophenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-sulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCMZSJETXEAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408582 | |

| Record name | 2-MERCAPTOPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39161-85-8 | |

| Record name | 2-Mercaptobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39161-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-MERCAPTOPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercaptophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Mercaptophenylacetic Acid

Established Synthetic Routes and Preparative Strategies

A convenient and notable method for the preparation of 2-mercaptophenylacetic acid involves the use of 2,3-dihydrobenzo[b]thiophene-2,3-dione, also known as thioisatin. This approach provides a reliable pathway to the target acid, which is a key intermediate for further synthetic applications. cdnsciencepub.comniscpr.res.incdnsciencepub.com The reaction of thioisatin facilitates the formation of the this compound core structure, making it accessible for subsequent chemical modifications. cdnsciencepub.comniscpr.res.in

Another strategy for synthesizing mercaptophenylacetic acid derivatives involves the diazotization of aminophenylacetic acid followed by reaction with a sulfur-containing nucleophile. While specific examples for the 2-isomer are less commonly detailed, this general approach is a standard method in aromatic chemistry for introducing a thiol group.

Derivatization and Functionalization Approaches

The presence of both a reactive thiol group and a carboxylic acid moiety makes this compound an ideal substrate for a range of derivatization and functionalization reactions. These transformations are crucial for synthesizing more complex molecules with potential applications in medicinal chemistry and material science.

Synthesis of Thiol Ester Derivatives

The thiol group of this compound can readily undergo reactions to form thiol esters. While much of the documented research focuses on its isomer, 4-mercaptophenylacetic acid (MPAA), particularly in the context of native chemical ligation (NCL) for peptide and protein synthesis, the underlying chemical principles are applicable. acs.orgnih.govacs.org In these applications, the thiol group acts as a catalyst or a handle for transthioesterification, a critical step in forming peptide bonds. nih.gov The formation of a thiol ester derivative from this compound would proceed through the reaction of its thiol group with an activated carboxylic acid derivative.

Cyclization Reactions and Heterocyclic System Formation

The ortho disposition of the thiol and the acetic acid side chain in this compound makes it an excellent precursor for intramolecular cyclization reactions, leading to the formation of various sulfur-containing heterocyclic systems.

A significant application of this compound is in the synthesis of thiochroman-3-ones. This is typically achieved through a Dieckmann cyclization of a diester intermediate derived from this compound. cdnsciencepub.comcdnsciencepub.com The process involves the initial conversion of this compound to 2-carboxymethylthiophenylacetic acid or its derivatives. cdnsciencepub.comniscpr.res.in This intermediate then undergoes an intramolecular condensation reaction to form a 3-acetoxybenzothiopyran, which upon hydrolysis, yields the desired thiochroman-3-one (B105380). cdnsciencepub.comcdnsciencepub.com

The general synthetic scheme is as follows:

Alkylation of the thiol group of this compound with an α-haloacetic acid ester.

Dieckmann cyclization of the resulting diester to form the enol acetate (B1210297) of the thiochroman-3-one.

Hydrolysis of the enol acetate to yield the final thiochroman-3-one product.

| Starting Material | Reagents | Intermediate | Product | Reference |

| This compound | 1. α-haloacetic acid ester, Base2. Acetic anhydride, Sodium acetate | 2-Carboxymethylthiophenylacetic acid ester | 3-Acetoxybenzothiopyran | cdnsciencepub.com |

| 3-Acetoxybenzothiopyran | Aqueous acid or base | - | Thiochroman-3-one | cdnsciencepub.com |

This table provides a generalized overview of the reaction sequence.

Research has shown that the hydrazide derivative of α-mercaptophenylacetic acid is a valuable precursor for the synthesis of 1,3,4-thiadiazin-5(6H)-ones and 1,3,4-oxadiazoles. lookchem.comcolab.wsresearchgate.net The reaction of α-mercaptophenylacetic acid hydrazide with triethyl orthoesters under an inert atmosphere (N2) in glacial acetic acid leads to the formation of these two distinct heterocyclic ring systems. researchgate.netresearchgate.net

Specifically, these reactions result in derivatives of 1,3,4-thiadiazin-5(6H)-one and 2-(1-mercaptomethyl)-1,3,4-oxadiazole. researchgate.net Interestingly, when the same reaction with α-mercaptophenylacetic acid hydrazide is carried out in the presence of air, different products from the 1,3,4-oxadiazole (B1194373) family are formed, namely bis(1,3,4-oxadiazol-2-yl-phenylmethyl) disulfides and 2-benzyl-1,3,4-oxadiazoles, with the liberation of elemental sulfur. researchgate.net

| Reactant | Reaction Conditions | Products | Reference |

| α-Mercaptophenylacetic acid hydrazide | Triethyl orthoesters, Glacial acetic acid, N2 | 1,3,4-Thiadiazin-5(6H)-one derivatives and 2-(1-Mercaptomethyl)-1,3,4-oxadiazole derivatives | researchgate.net |

| α-Mercaptophenylacetic acid hydrazide | Triethyl orthoesters, Glacial acetic acid, Air | bis(1,3,4-Oxadiazol-2-yl-phenylmethyl) disulfides and 2-Benzyl-1,3,4-oxadiazoles | researchgate.net |

This table summarizes the different outcomes based on the reaction atmosphere.

Reactions with α-Mercaptocarboxylic Acid Hydrazides

The reactions of α-mercaptophenylacetic acid hydrazide itself provide a clear example of the reactivity of α-mercaptocarboxylic acid hydrazides. As detailed in the previous section, its reaction with triethyl orthoesters is a key method for constructing 1,3,4-thiadiazin-5(6H)-one and 1,3,4-oxadiazole rings. lookchem.comresearchgate.netresearchgate.net This transformation highlights the utility of the hydrazide functional group in concert with the α-mercapto group to build complex heterocyclic structures. The specific products formed are highly dependent on the reaction conditions, particularly the presence or absence of an oxidizing agent like atmospheric oxygen. researchgate.net

Enzyme Inhibition Studies of 2 Mercaptophenylacetic Acid and Its Derivatives

Inhibition of Metallo-β-Lactamases

Thiol ester derivatives of 2-mercaptophenylacetic acid, particularly those with a phenyl substituent near the carboxylic acid function, have demonstrated inhibitory effects against metallo-β-lactamases. nih.gov These enzymes are categorized into three subclasses (B1, B2, and B3) based on their structural and metal ion characteristics, and inhibitors targeting these enzymes are of significant interest in combating antibiotic resistance.

Broad Spectrum Inhibition Profiles

Research has indicated that thiol-based compounds can act as broad-spectrum inhibitors of metallo-β-lactamases, targeting enzymes from all three subclasses (B1, B2, and B3). ed.ac.uk Thiol ester derivatives of this compound have shown varied potency against different MBLs. For instance, the greatest potency for a series of these derivatives was observed against the Stenotrophomonas maltophilia L1 metallo-β-lactamase, with I50 values ranging from less than 1.95 µM to 6 µM. nih.gov

The inhibitory activity of these compounds is not uniform across all MBLs. The table below illustrates the varying inhibitory concentrations (IC50) of a specific derivative, SB-217843, against different MBLs.

| Enzyme Target | Organism | IC50 (µM) |

| L1 Metallo-β-lactamase | Stenotrophomonas maltophilia | 5-6 |

| CfiA Metallo-β-lactamase | Bacteroides fragilis | - |

| BcII Metallo-β-lactamase | Bacillus cereus | - |

Data derived from studies on the inhibition of metallo-β-lactamases by thiol ester derivatives of mercaptophenylacetic acid. nih.gov

Zinc-Dependent Inhibition and Concentration Effects

The inhibition of certain metallo-β-lactamases by this compound derivatives is dependent on the concentration of zinc ions (Zn2+). nih.govkisti.re.kr Studies on the inhibition of the Bacteroides fragilis CfiA and Bacillus cereus II metallo-β-lactamases revealed that greater inhibition was achieved at a lower zinc sulfate (ZnSO4) concentration of 1 µM compared to a higher concentration of 100 µM. nih.govkisti.re.kr

However, the level of inhibition can vary between different enzymes and specific derivatives. For example, the derivative SB-217843 demonstrated a similar level of inhibition against the Stenotrophomonas maltophilia L1 metallo-β-lactamase at both 1 µM and 100 µM Zn2+, with I50 values of 5 µM and 6 µM, respectively. nih.gov This suggests that while zinc dependency is a characteristic of the inhibition by this class of compounds, the specific effects can be enzyme- and compound-specific.

Kinetic Analysis of Inhibition Mechanisms

Kinetic studies have been crucial in elucidating the mechanisms by which this compound derivatives inhibit metallo-β-lactamases.

Kinetic analysis has shown that thiol ester derivatives of this compound can act as competitive inhibitors of metallo-β-lactamases. nih.gov For the Bacillus cereus II metallo-β-lactamase, the derivatives SB-218018 and SB-217782 were found to be competitive inhibitors with Ki values of 185 µM and 1500 µM, respectively. nih.gov Competitive inhibition implies that the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding.

| Inhibitor | Enzyme Target | Ki (µM) |

| SB-218018 | Bacillus cereus II Metallo-β-lactamase | 185 |

| SB-217782 | Bacillus cereus II Metallo-β-lactamase | 1500 |

Ki values for the competitive inhibition of B. cereus II metallo-β-lactamase. nih.gov

Despite the observed zinc-dependent inhibition, studies have indicated that the inhibitory action of these this compound derivatives is not due to the chelation of the active site zinc ions. nih.govkisti.re.kr Isothermal titration calorimetry studies with representative compounds showed no detectable affinity for Zn2+ (K > 1 mM). nih.govkisti.re.kr This finding is significant as it distinguishes these compounds from many other metallo-enzyme inhibitors that function by sequestering the essential metal cofactor. The inhibition is therefore proposed to occur through a specific interaction with the enzyme's active site without removing the zinc ions.

Structure-Activity Relationship Studies for Enzyme Inhibition

The chemical structure of the this compound derivatives plays a critical role in their inhibitory potency. A key structural feature is the presence of a phenyl substituent adjacent to the carboxylic acid function. nih.gov This particular arrangement has been shown to be a determinant for the inhibition of metallo-β-lactamases. The nature and position of substituents on the phenyl ring and modifications to the thiol ester group can influence the inhibitory activity and selectivity against different MBLs. These compounds serve as valuable tools for probing the active sites of these enzymes, and understanding their structure-activity relationships is crucial for the design of more potent and specific inhibitors. nih.gov

Coordination Chemistry of 2 Mercaptophenylacetic Acid

Ligand Properties and Metal Binding Affinities

2-Mercaptophenylacetic acid possesses two key functional groups that can participate in metal ion coordination: the deprotonated carboxylate group (-COO⁻) and the deprotonated thiol group (-S⁻). tsijournals.com This dual functionality enables it to act as a bidentate ligand, forming stable chelate rings with metal ions. The presence of both a soft donor atom (sulfur) and a hard donor atom (oxygen) allows it to bind with a wide range of metal ions, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

The thiol group provides a binding site for various metal ions, and the free carboxylic groups can form bridges with them. lmaleidykla.lt The ability of mercapto-acids to form stable complexes with metals is a well-documented aspect of their chemistry. schema.lu The specific binding affinity depends on the metal ion , the pH of the solution (which dictates the protonation state of the ligand), and the solvent system used. tsijournals.com For instance, studies on the related 4-mercaptophenylacetic acid have shown its utility in forming stable complexes, highlighting its potential in catalysis and as a ligand in coordination chemistry. chemimpex.com

Other Biological Activities and Biochemical Modulations

Antibacterial Properties

2-Mercaptophenylacetic acid exhibits notable antibacterial activity, primarily through its ability to inhibit a specific class of enzymes called metallo-β-lactamases (MBLs). chemicalbook.comacs.orgnih.gov These enzymes are produced by various Gram-negative bacteria and are a primary cause of resistance to β-lactam antibiotics, including carbapenems. nih.gov The compound itself does not typically inhibit bacterial growth when used alone at concentrations up to 64 μg/mL. acs.orgnih.gov However, its true potential lies in its synergistic effect when combined with antibiotics like meropenem (B701). acs.org

The primary mechanism of its antibacterial action is the inhibition of zinc-dependent β-lactamases. chemicalbook.com By inhibiting these enzymes, this compound effectively resensitizes resistant bacteria to the antibiotic, allowing the antibiotic to exert its intended effect. acs.org Studies have demonstrated that it can significantly lower the Minimum Inhibitory Concentration (MIC) of meropenem against a variety of MBL-producing bacterial isolates. acs.orgnih.gov This synergistic activity has been observed against bacteria producing several types of MBLs, including New Delhi metallo-beta-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). acs.orgnih.gov

The following table details the synergistic activity of thiomandelic acid (this compound) with the antibiotic meropenem against several resistant bacterial strains.

Table 1: Synergistic Antibacterial Activity of this compound with Meropenem

| Bacterial Strain | MBL Type | Meropenem MIC (μg/mL) | Meropenem MIC with 64 μg/mL this compound (μg/mL) | Fold Reduction in MIC |

|---|---|---|---|---|

| K. pneumoniae 08-112 | IMP-4 | 128 | 2 | 64 |

| E. coli NDM-1 | NDM-1 | >256 | 32 | >8 |

| K. pneumoniae 10-53 | NDM-1 | >256 | 16 | >16 |

Data sourced from studies on thiol-containing MBL inhibitors. acs.orgnih.gov

General Enzyme Activity Modulation

The primary mode of enzyme modulation by this compound is through its interaction with metal ions in the active sites of metalloenzymes. It is recognized as a broad-spectrum inhibitor of zinc-β-lactamases. chemicalbook.com Research has shown that the inhibitor binds to both of the zinc ions present in the active site of certain metallo-β-lactamases, inducing positive cooperativity in metal binding. This interaction effectively blocks the enzyme's catalytic activity, which relies on these zinc ions to hydrolyze β-lactam antibiotics. nih.gov

The inhibitory activity is linked to the compound's thiol group, which demonstrates a strong affinity for zinc. nih.gov Biophysical studies have confirmed a direct correlation between the zinc-binding ability of thiol compounds like this compound and their synergistic activity in overcoming antibiotic resistance. acs.orgnih.gov

Beyond MBLs, derivatives of this compound have been investigated for their potential to modulate other enzymatic processes. For instance, a catalyst derived from this compound was tested for its ability to act as a chemical surrogate for histone acetyltransferase (HAT) enzymes. nih.gov While this specific derivative was found to be unable to promote histone acetylation, the research highlights the exploration of mercaptophenylacetic acid structures in designing small molecules that can mediate or mimic enzyme activity. nih.gov

Role as a Synthetic Intermediate for Biologically Active Compounds

This compound is a versatile synthetic intermediate used in the chemical construction of more complex, biologically active molecules, particularly peptides and proteins. nih.gov Its most prominent application is in the field of peptide synthesis, where it serves as a catalyst or additive in a process called Native Chemical Ligation (NCL). nih.govnih.gov NCL is a powerful technique for joining unprotected peptide fragments to create a single, larger protein molecule. nih.govnih.gov

In this context, isomers like 4-mercaptophenylacetic acid (MPAA) are frequently used as thiol additives. nih.govnih.govacs.orgchemrxiv.org These additives facilitate the crucial transthioesterification step, where a peptide with a C-terminal thioester reacts with the N-terminal cysteine of another peptide. nih.govnih.gov The use of a mercaptophenylacetic acid catalyst can significantly enhance reaction rates, enabling the efficient synthesis of complex proteins that would be difficult to produce otherwise. nih.gov

Furthermore, this compound can be used as a reactant to build novel heterocyclic compounds. A key example is its condensation with o-phenylenediamine (B120857) in the presence of polyphosphoric acid to yield 2-(1H-benzimidazol-2-ylthio)phenylacetic acid. The resulting benzimidazole (B57391) structure is a known pharmacophore that can interact with various enzymes and receptors, demonstrating how this compound serves as a foundational piece for creating new potential therapeutic agents.

Table 2: Applications of Mercaptophenylacetic Acids in Chemical Synthesis

| Synthetic Method | Role of Mercaptophenylacetic Acid | Resulting Biologically Active Molecule/Intermediate |

|---|---|---|

| Phillips-Ladenburg Reaction | Reactant | 2-(1H-benzimidazol-2-ylthio)phenylacetic acid and related benzimidazoles. |

| Native Chemical Ligation (NCL) | Thiol Catalyst/Additive | Large, functional proteins and peptides (e.g., human lysozyme, p53 SUMO-1 conjugates). nih.govacs.org |

| Bis(2-sulfanylethyl)amido (SEA) Ligation | Catalyst | Functional peptide-protein conjugates. chemrxiv.org |

Computational and Theoretical Investigations of 2 Mercaptophenylacetic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important method for studying the electronic structure of molecules. It is particularly useful for investigating the properties of sulfur-containing compounds like 2-mercaptophenylacetic acid.

DFT calculations have been instrumental in explaining experimental results involving thiol-containing molecules. For instance, in the context of native chemical ligation, a process where peptide bonds are formed, 4-mercaptophenylacetic acid (MPAA), an isomer of this compound, is used as a ligation additive. nih.govucl.ac.uk DFT can be used to understand the enhanced reactivity of the protein thioesters formed with MPAA, which is crucial for the efficiency of the ligation process. nih.gov

Furthermore, DFT studies on related compounds have been used to interpret spectroscopic data and understand reaction mechanisms. For example, DFT calculations at the B3LYP/6-311++G(d,p) level are used to analyze frontier molecular orbitals and electrostatic potential maps to identify nucleophilic and electrophilic sites. Such analyses help in rationalizing the observed chemical reactivity. mdpi.com In a study on the oxidation of 3-mercaptopropionic acid, DFT was used to investigate the complexation with metal ions and the subsequent reaction pathways. researchgate.net

Computational Studies in Reactivity and Electronic Properties

Computational methods are extensively used to predict the reactivity and electronic characteristics of molecules. These studies often involve calculating various molecular descriptors that provide a quantitative measure of these properties.

A study involving a derivative of 4-mercaptophenylacetic acid utilized DFT with the B3LYP hybrid method and a 6-311++G(d,p) basis set to determine the energies of the molecule in its neutral, anionic, and cationic states. mdpi.com These calculations are fundamental for understanding how the molecule behaves when it gains or loses an electron, which is central to its role in many chemical reactions. The investigation of these different ionic states provides insight into the molecule's redox properties and its ability to participate in electron transfer processes. mdpi.com

Electron affinity (EA) is a key electronic property that quantifies the energy change when an electron is added to a neutral atom or molecule. For a series of perezone (B1216032) derivatives, including one synthesized from 4-mercaptophenylacetic acid, the vertical electron affinities were calculated. mdpi.com A positive EA value indicates that the anion is more stable than the neutral molecule, and the molecule releases energy upon accepting an electron. mdpi.com The calculated EA values for these compounds were all positive, ranging from 1.79 to 2.14 eV, suggesting a propensity to accept electrons. mdpi.com

| Compound | Neutral Energy (Hartree) | Anion Energy (Hartree) | Cation Energy (Hartree) | Electron Affinity (eV) |

| Derivative of 4-mercaptophenylacetic acid | -1623.63 | -1623.70 | -1623.39 | 1.90 |

Table adapted from a study on sulfur derivatives of perezone, including a derivative of 4-mercaptophenylacetic acid. mdpi.com The specific energy values are for a representative compound from the study and illustrate the data generated.

Molecular Docking and Simulation Methodologies Applied to Related Thiol Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. brieflands.commdpi.com This method is widely used in drug design to understand how a ligand, such as a thiol compound, might interact with a protein target. brieflands.comnih.gov

For instance, molecular docking studies on organometallic gold(I) complexes with thiolate ligands have been used to investigate their binding modes with DNA and thioredoxin reductase. brieflands.com The binding energies calculated from these simulations provide an estimate of the affinity of the compound for its target. brieflands.com Similarly, docking studies on pyrimidine-2-thiol (B7767146) derivatives as potential COX inhibitors have been performed to analyze protein-ligand interactions. researchgate.net The stability of these interactions is often further investigated using molecular dynamics (MD) simulations, which provide a dynamic picture of the complex over time. mdpi.combenthamscience.com

Ab Initio Quantum Chemistry Calculations for Thiol Reactivity

Ab initio quantum chemistry methods are calculations based on first principles, without the inclusion of empirical parameters. These methods are used to provide a fundamental understanding of chemical reactivity.

Studies on the reaction of methanethiol (B179389) with a hydrogen atom have employed high-level ab initio calculations to map out the potential energy surface and determine reaction rate constants. pku.edu.cn These calculations can distinguish between different reaction pathways, such as hydrogen abstraction and substitution, and identify the most favorable one. pku.edu.cn Another study used ab initio molecular orbital calculations to investigate the mechanism of thiol oxidation by the superoxide (B77818) radical, predicting the formation of a three-electron-bonded adduct as the key intermediate. nih.gov Such detailed mechanistic insights are crucial for understanding the role of thiols in biological systems and other chemical processes. nih.gov

Advanced Analytical Research Pertaining to 2 Mercaptophenylacetic Acid

Potentiometric Dissociation Constant Determination

Potentiometric titration is a standard analytical method used to determine the acid dissociation constants (pKa) of a substance. For a polyprotic acid like 2-Mercaptophenylacetic acid, which contains both a carboxylic acid and a thiol functional group, this technique allows for the quantification of the distinct acidic strengths of each proton. The process involves the gradual addition of a standard titrant, typically a strong base like sodium hydroxide, to a solution of the acid. biosynth.com The potential of the solution is monitored throughout the titration using a pH meter with a glass electrode. biosynth.com

A plot of pH versus the volume of titrant added generates a titration curve with distinct equivalence points, corresponding to the neutralization of each acidic proton. From this curve, the pKa values can be determined. The pKa for the carboxylic acid group is expected in the range typical for benzoic acids, while the pKa for the thiol group is expected at a higher value, characteristic of thiophenols. A mixture of two acids can be precisely analyzed if their dissociation constants differ by at least 10³ to 10⁴. biosynth.com

While specific experimentally determined pKa values for this compound were not found in the surveyed literature, a predicted pKa value for the structurally similar compound, 2-Mercapto-2-phenylacetic acid, is reported as 3.21. Current time information in Bangalore, IN. It is important to note that this value is for an isomer and is a computational prediction rather than an experimental result from potentiometric titration.

Table 1: Expected Dissociation Constants for this compound

| Functional Group | Expected pKa Range |

|---|---|

| Carboxylic Acid (-COOH) | ~ 3-5 |

This table presents generally expected pKa ranges for the functional groups present in this compound based on known chemical principles.

Spectroscopic Characterization in Research Contexts (e.g., NMR, IR, Mass Spectrometry for structural elucidation in derivatives research)

Spectroscopic techniques are indispensable tools in modern chemical research for the elucidation of molecular structures. In the context of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize its derivatives, confirming the success of a chemical transformation and verifying the structure of the resulting products. cdnsciencepub.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the study of derivatives of this compound, such as thiochroman-3-ones, characteristic absorption bands are monitored. For example, the carbonyl (C=O) stretching vibration of the carboxylic acid group is a strong indicator, typically appearing in the region of 1700-1725 cm⁻¹. In one study, a derivative showed a C=O stretch at 1720 cm⁻¹. cdnsciencepub.com Another study on a derivative of 4-mercaptophenylacetic acid reported a C=O stretch at 1707 cm⁻¹. mdpi.com The S-H stretch for the thiol group, which is weaker, is expected around 2550-2600 cm⁻¹, though it can be broad. The disappearance or shift of these bands provides clear evidence of chemical modification at these sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In derivatives of this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons adjacent to the carbonyl group, and the acidic protons of the carboxyl and thiol groups. A study involving the disulfide of this compound reported signals corresponding to the aromatic and methylene protons. psu.edu For instance, the two diastereotopic methylene protons and the aromatic protons in a cyclized derivative were observed in the ranges of δ 2.60-3.50 and δ 6.86-7.52, respectively. cdnsciencepub.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the carbonyl carbon (typically δ 170-180 ppm), the aromatic carbons, and the methylene carbon. In a study of a thiopyrano[3,2-c][l]benzopyranone derivative, the lactone carbonyl carbon was observed at δ 162.7 ppm and an aldehyde carbon at δ 190.3 ppm. psu.edu

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It is frequently used to confirm the identity of synthesized derivatives of this compound. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For example, in the synthesis of thiochroman-3-one (B105380) derivatives, mass spectrometry was used to confirm the products, with one derivative showing a found molecular ion peak (M+) of 268, matching its calculated molecular weight. cdnsciencepub.com Another study confirmed a derivative with a calculated molecular weight of 286 and a found M+ of 286. cdnsciencepub.com Electrospray ionization mass spectrometry (ESI-MS) is also commonly used for the characterization of larger, more complex derivatives. rsc.orgmdpi.com

Table 2: Summary of Spectroscopic Data for Characterizing this compound Derivatives

| Technique | Signal / Feature | Corresponding Structure/Functional Group | Reported Example (Derivative) |

|---|---|---|---|

| IR Spectroscopy | ~1700-1725 cm⁻¹ | Carbonyl (C=O) stretch | 1720 cm⁻¹ cdnsciencepub.com |

| ~2550-2600 cm⁻¹ | Thiol (S-H) stretch | Not specified in results | |

| ¹H NMR | δ ~7.0-8.0 ppm | Aromatic protons (Ar-H) | δ 6.86-7.52 ppm cdnsciencepub.com |

| δ ~3.5-4.0 ppm | Methylene protons (-CH₂-) | δ 3.81, 4.15 ppm (two singlets) cdnsciencepub.com | |

| ¹³C NMR | δ ~170-180 ppm | Carbonyl carbon (C=O) | δ 162.7 ppm (lactone) psu.edu |

| δ ~120-140 ppm | Aromatic carbons | Not specified in results |

| Mass Spectrometry | Molecular Ion Peak (M+) | Full Molecule | M+ found: 268 cdnsciencepub.com |

Environmental Research Considerations and Potential Impacts

Research Gaps in Environmental Fate and Impact Investigations for the Compound Class

While extensive research exists on organosulfur compounds (OSCs), particularly in the context of petroleum and atmospheric science, significant knowledge gaps persist regarding the specific environmental fate and impact of 2-Mercaptophenylacetic acid and its close structural relatives. benthamdirect.comcopernicus.org Much of the current understanding of OSCs in the environment is broad, focusing on large classes of compounds rather than individual isomers or derivatives. oup.com

A primary research gap is the limited availability of empirical data on the biodegradation pathways and rates for mercaptocarboxylic acids like this compound. Although studies have investigated the biodegradability of some mercaptocarboxylic acids and their esters, finding them to be significantly or even readily biodegradable, specific data for the ortho isomer is scarce. researchgate.netd-nb.info The environmental behavior of these compounds is largely extrapolated from data on related substances, which may not accurately reflect their true persistence, mobility, and transformation in various environmental compartments. leuphana.de

Furthermore, the atmospheric chemistry of OSCs is an area of active investigation, with a focus on their role in forming secondary organic aerosols. copernicus.orgcaltech.edu However, the specific photochemical oxidation pathways and the contribution of compounds like this compound to aerosol formation are not well-elucidated. caltech.edu The formation of organosulfates from various precursors is a known atmospheric process, yet a large fraction of these compounds remain unidentified at the molecular level, indicating a need for more detailed studies on the transformation of specific anthropogenic and biogenic OSCs. copernicus.orgresearchgate.net

Finally, while the removal of OSCs from fuels is known to have environmental benefits, the full impact of this desulfurization on the biological stability of these fuels and the potential for microbial proliferation and biocorrosion is not fully understood, highlighting another area where more research on the specific roles of different OSCs is needed. acs.org

Methodologies for Ecotoxicity and Biodegradability Assessment Applicable to Organosulfur Compounds

The assessment of ecotoxicity and biodegradability for organosulfur compounds (OSCs) like this compound employs a range of standardized and advanced methodologies. These methods are crucial for understanding the potential environmental risks associated with these chemicals.

Biodegradability Assessment:

Standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the biodegradability of chemicals. For readily biodegradable substances, tests such as the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F) are commonly employed. d-nb.infoleuphana.de These tests measure the oxygen consumption by microorganisms as they metabolize the test substance over a 28-day period. A substance is generally considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a specified timeframe. d-nb.info

For instance, studies on various mercaptocarboxylic acids and their esters have utilized these OECD protocols to determine their biodegradability. researchgate.netd-nb.info In cases where standard tests yield ambiguous results, "local" biodegradation models can be developed for specific classes of compounds, which may provide more accurate predictions than "global" models that are trained on more common chemical structures. leuphana.de The identification of transformation products during these tests, often using techniques like liquid chromatography-mass spectrometry (LC-MS), provides valuable insights into the biodegradation pathways. researchgate.net

Ecotoxicity Assessment:

Ecotoxicity testing evaluates the harmful effects of a substance on various organisms in the environment. For OSCs, this typically involves assessing their toxicity to aquatic life. cpchem.com Standardized acute toxicity tests are conducted on representative species from different trophic levels, such as fish, invertebrates (e.g., Daphnia), and algae. These tests determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) or that causes a significant adverse effect in 50% of the organisms (EC50) over a short period. nih.gov

Chronic toxicity studies, which assess the effects of long-term exposure to lower concentrations, are also important for understanding the potential for reproductive or developmental effects. cpchem.com For certain OSCs, fish acute ecotoxicity tests have indicated moderate toxicity, with mortality increasing at higher concentrations. nih.gov Furthermore, the inhibitory effects of OSCs on microbial metabolism can be assessed by measuring the reduction in processes like electron acceptor reduction and substrate oxidation in the presence of the compound. oup.com

The following table provides an overview of common assessment methodologies:

| Assessment Type | Methodology | Description | Applicable to Organosulfur Compounds |

|---|---|---|---|

| Biodegradability | OECD 301D (Closed Bottle Test) | Measures the biochemical oxygen demand over 28 days in a closed bottle system. | Yes, used for mercaptocarboxylic acids and their esters. researchgate.netd-nb.info |

| OECD 301F (Manometric Respirometry Test) | Measures oxygen consumption in a respirometer over 28 days. | Yes, used for mercaptocarboxylic acids and related compounds. d-nb.info | |

| Ecotoxicity | Acute Aquatic Toxicity Tests (e.g., OECD 203, 202, 201) | Determines the short-term toxicity to fish, daphnia, and algae. | Yes, general methodology applicable to assess the aquatic toxicity of OSCs. cpchem.com |

| Microbial Inhibition Tests | Evaluates the inhibitory effect on specific microbial metabolic processes. | Yes, used to assess the impact on anaerobic microbial metabolism. oup.com |

Thermal Degradation Studies Relevant to Environmental Pathways

The thermal degradation of this compound and related organosulfur compounds is a critical consideration for understanding their potential environmental pathways, particularly in scenarios involving high temperatures such as industrial processes and combustion. cpchem.com

Safety data for this compound and its isomer, 4-Mercaptophenylacetic acid, indicate that thermal decomposition can lead to the release of irritating and toxic gases and vapors. fujifilm.comfishersci.dkthermofisher.cn While specific decomposition products for this compound are not extensively detailed in readily available literature, information on related compounds suggests that hazardous decomposition byproducts can include oxides of sulfur and carbon. cpchem.com For instance, under fire conditions, the formation of such combustion products is a recognized hazard. cpchem.com

The stability of these compounds under normal storage and handling conditions is generally considered to be good. cpchem.comfishersci.com However, exposure to high temperatures can initiate decomposition. The decomposition temperature for 4-Mercaptophenylacetic acid is not specified in available safety data sheets, indicating a lack of precise data in this area. fishersci.dkfishersci.com

In a broader context, the thermal decomposition of organosulfur compounds present in fossil fuels is a major source of sulfur oxides in the atmosphere, which contribute to acid rain. benthamdirect.com The study of these degradation pathways is essential for developing technologies to mitigate such environmental impacts. The formation of hazardous combustible or decomposition byproducts is a possibility for C2-C4 organosulfur products when exposed to ignition sources. cpchem.com

The following table summarizes the key aspects of thermal degradation for mercaptophenylacetic acids based on available data:

| Compound | Decomposition Products | Conditions to Avoid | Stability |

|---|---|---|---|

| This compound | Irritating and toxic gases and vapors. lgcstandards.com | High temperatures. lgcstandards.com | Stable under recommended storage conditions. lgcstandards.com |

| 4-Mercaptophenylacetic acid | None under normal use conditions; thermal decomposition can release irritating gases and vapors. fishersci.dkthermofisher.cnfishersci.com | Incompatible products, excess heat. fishersci.dkfishersci.com | Stable under normal conditions. fishersci.dkfishersci.com |

Modeling of Environmental Behavior for Related Chemical Structures

Modeling is an increasingly important tool for predicting the environmental behavior of chemicals, especially for compounds where extensive experimental data may be lacking. For organosulfur compounds (OSCs) like this compound, various modeling approaches can be applied to estimate their physicochemical properties, environmental fate, and potential for bioaccumulation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models:

QSAR and QSPR models are computational methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are valuable for predicting parameters such as biodegradability, toxicity, and partitioning behavior (e.g., the octanol-water partition coefficient, Kow). leuphana.defrontiersin.org

For example, the Biowin models developed by the U.S. Environmental Protection Agency (EPA) are often used to predict biodegradability. leuphana.de However, these models are primarily based on the presence of specific substructures, and their accuracy can be limited for compounds with less common functional groups. leuphana.de To address this, "local" QSAR models can be developed for specific classes of compounds, such as mercaptocarboxylic acids, by generating experimental data for a selection of representative chemicals and then building a model based on that data. researchgate.netleuphana.de

In the context of permeability across biological barriers, which is relevant for bioaccumulation, QSRR (Quantitative Structure-Retention Relationship) models have been used for OSCs. frontiersin.org These models can correlate chromatographic retention data with properties like human intestinal absorption (HIA), highlighting the influence of factors like hydrophobicity, hydrogen bond capacity, and molecular size. frontiersin.org

Environmental Fate and Transport Models:

More complex models are used to simulate the fate and transport of chemicals in the environment. These models integrate physicochemical properties, degradation rates, and environmental parameters to predict the distribution of a chemical in different environmental compartments (air, water, soil, sediment). ncsu.edu

For instance, tools like the OECD Pov and LRTP Screening Tool can be used to estimate a chemical's persistence and long-range transport potential. ncsu.edu These models often rely on estimated physicochemical properties from programs like SPARC and COSMOtherm, which can predict values for partition coefficients and acid dissociation constants (pKa). ncsu.edu

A stochastic model has also been developed to predict the dynamics of dispersed phase formation in systems containing sulfur-containing hydrocarbons, which is relevant to the behavior of OSCs in petroleum systems and their potential environmental release. benthamdirect.com This model considers molecular interactions and can predict how factors like sulfur concentration influence phase behavior. benthamdirect.com

The following table outlines some of the modeling approaches applicable to OSCs:

| Model Type | Application | Example | Relevance to Organosulfur Compounds |

|---|---|---|---|

| QSAR/QSPR | Biodegradability Prediction | U.S. EPA Biowin models | Can provide initial estimates, but may be less accurate for less common structures. leuphana.de |

| Permeability/Bioaccumulation | QSRR models based on IAM chromatography | Used to estimate permeability across biological membranes for OSCs. frontiersin.org | |

| Environmental Fate | Physicochemical Property Estimation | SPARC, COSMOtherm | Predicts key properties like pKa and partition coefficients needed for fate modeling. ncsu.edu |

| Persistence and Long-Range Transport | OECD Pov and LRTP Screening Tool | Estimates the overall environmental behavior of a chemical. ncsu.edu | |

| Process-Specific Modeling | Dispersed Phase Formation | Stochastic models for sulfur-containing hydrocarbons | Predicts the behavior of OSCs in multiphase systems like crude oil. benthamdirect.com |

Q & A

Q. Can this compound serve as a ligand in metal coordination chemistry, and what analytical methods validate complex formation?

- Methodological Answer : Its thiol group can coordinate metals like cobalt(II) and nickel(II). Use UV-Vis spectroscopy to monitor charge-transfer bands (e.g., λmax shifts) and inductively coupled plasma mass spectrometry (ICP-MS) for metal quantification. Compare with mercaptoacetic acid analogs to assess ligand efficiency .

Q. How does the instability of this compound in DMSO impact its use in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.